molecular formula C16H18N6O2S B12151912 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]ace tamide

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]ace tamide

Cat. No.: B12151912
M. Wt: 358.4 g/mol
InChI Key: NIRHRWDZLUTXFD-UHFFFAOYSA-N
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Description

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound that features a triazole ring, a furan ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide typically involves the reaction of 4-amino-5-(2-furyl)-1,2,4-triazole-3-thiol with N-(4-dimethylaminophenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with certain enzymes, making it a candidate for drug development .

Medicine

Medically, the compound is being investigated for its potential use in treating diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound for new drug development .

Industry

In the industrial sector, the compound is used in the production of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty materials .

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes. The triazole ring can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide apart from similar compounds is its combination of a triazole ring, a furan ring, and a dimethylamino group. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C16H18N6O2S

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C16H18N6O2S/c1-21(2)12-7-5-11(6-8-12)18-14(23)10-25-16-20-19-15(22(16)17)13-4-3-9-24-13/h3-9H,10,17H2,1-2H3,(H,18,23)

InChI Key

NIRHRWDZLUTXFD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

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